molecular formula C42H60O16 B608570 Licoricesaponin E2 CAS No. 119417-96-8

Licoricesaponin E2

Cat. No.: B608570
CAS No.: 119417-96-8
M. Wt: 820.92
InChI Key: ACCYCJOHUMRMMV-FGXYKJOTSA-N
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Description

Licoricesaponin E2 is a triterpenoid saponin compound that can be isolated from the roots of the licorice plant, specifically Glycyrrhiza inflata. This compound is part of a larger group of bioactive compounds found in licorice, which has been used in traditional medicine for thousands of years due to its numerous pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Licoricesaponin E2 is typically extracted from the roots of Glycyrrhiza inflata using various chromatographic techniques. The process involves drying and grinding the roots, followed by solvent extraction and purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for identification and quantification .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from licorice roots. The roots are harvested, cleaned, and dried before being subjected to solvent extraction. The extract is then purified using industrial-scale chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Licoricesaponin E2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Licoricesaponin E2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of saponins in licorice extracts.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, due to its bioactive properties.

    Industry: Used in the development of natural health products and supplements due to its beneficial health effects.

Mechanism of Action

Licoricesaponin E2 exerts its effects through various molecular targets and pathways. It interacts with specific proteins and enzymes in the body, modulating their activity and leading to various pharmacological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Licoricesaponin E2 is unique among saponins due to its specific structure and bioactivity. Similar compounds include other triterpenoid saponins found in licorice, such as glycyrrhizic acid and liquiritin. These compounds share some pharmacological properties but differ in their specific molecular targets and mechanisms of action .

List of Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYCJOHUMRMMV-NHJGESHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119417-96-8
Record name Licoricesaponin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICORICESAPONIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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